N-benzoyl-4-hydroxyanthranilic acid
Description
N-Benzoyl-4-hydroxyanthranilic acid (C₁₄H₁₁NO₄) is a secondary metabolite identified in Dianthus caryophyllus (carnation) and functions as a phytoalexin, a defense compound produced in response to pathogen attack . It is biosynthesized from N-benzoylanthranilic acid via enzymatic activity of benzoyl-CoA:anthranilate N-benzoyltransferase, which increases significantly (up to ninefold) upon elicitor induction . Structurally, it features a benzoyl group attached to the amino group of 4-hydroxyanthranilic acid (Figure 1), enhancing its lipophilicity and bioactivity compared to simpler anthranilic acid derivatives.
Properties
CAS No. |
85915-70-4 |
|---|---|
Molecular Formula |
C14H11NO4 |
Molecular Weight |
257.24 g/mol |
IUPAC Name |
2-benzamido-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H11NO4/c16-10-6-7-11(14(18)19)12(8-10)15-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,15,17)(H,18,19) |
InChI Key |
OZOUTQJDMGSCPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Other CAS No. |
85915-70-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-Hydroxyanthranilic Acid (C₇H₇NO₃)
- Structure : Lacks the benzoyl group, with a hydroxyl group at the 4-position of the anthranilic acid backbone .
- Properties : Lower molecular weight (153.137 g/mol) and melting point (148°C, decomposes) compared to its benzoylated counterpart.
- Role: Precursor in biosynthetic pathways; less stable under physiological conditions due to free amino and hydroxyl groups .
N-Benzoylanthranilic Acid Derivatives
- Example: 2-Phenyl-(4H)-3-substituted quinazolin-4-ones (C₁₆H₁₂N₂O) Structure: Fused quinazolinone ring system synthesized from anthranilic acid and benzoyl chloride . Properties: Enhanced thermal stability and diverse bioactivities (e.g., antimicrobial) due to aromatic and heterocyclic moieties .
Dianthranilic Acid Derivatives
- Example: N,N'-(1,5-Anthraquinonylene)-dianthranilic acid (C₂₈H₁₆N₂O₆) Structure: Anthraquinone core linked to two anthranilic acid units . Properties: High molecular weight (532.43 g/mol), used industrially as dyes (e.g., Violet BN) due to extended conjugation .
Physicochemical Properties
Preparation Methods
Enzymatic Benzoylation of Anthranilic Acid
In Dianthus caryophyllus cell cultures, N-benzoyl-4-hydroxyanthranilic acid is synthesized via a multi-step pathway initiated by the enzyme benzoyl-CoA:anthranilate N-benzoyltransferase (HCBT). This enzyme catalyzes the transfer of a benzoyl group from benzoyl-CoA to anthranilic acid, forming N-benzoylanthranilic acid. Elicitors such as fungal cell wall extracts or yeast extract induce a ninefold increase in HCBT activity within 6 hours, elevating enzyme activity from 8 μkat/kg to ~72 μkat/kg. The reaction requires benzoyl-CoA as the acyl donor and exhibits strict specificity for anthranilic acid, with negligible activity toward 4-hydroxyanthranilate.
Table 1: Substrate Specificity of Benzoyl-CoA:Anthranilate N-Benzoyltransferase
| Substrate | Relative Activity (%) |
|---|---|
| Anthranilic acid | 100 |
| 4-Hydroxyanthranilate | <5 |
| Salicyloyl-CoA | 85 |
| Cinnamoyl-CoA | 78 |
Hydroxylation at the 4-Position
The hydroxylation of N-benzoylanthranilic acid to this compound is mediated by cytochrome P-450-dependent monooxygenases in carnation microsomes. This step requires NADPH and molecular oxygen, with optimal activity observed at pH 7.0 and 30°C. Competitive inhibition studies revealed that N-salicyloylanthranilate (an intermediate) strongly inhibits 4-hydroxylation (IC₅₀ = 12 μM), suggesting regulatory feedback.
Table 2: Hydroxylation Reaction Parameters
| Parameter | Value |
|---|---|
| Optimal pH | 7.0 |
| Temperature | 30°C |
| NADPH Requirement | 100 μM |
| Km (N-benzoylanthranilate) | 45 μM |
Methylation to Phytoalexins
Chemical Synthesis Approaches
Purification Challenges
Post-synthesis purification of this compound is complicated by its polar functional groups. The patent method for 4-hydroxybenzoyl chloride employs sequential distillation and vacuum distillation to recover solvents and isolate the product. For the target compound, column chromatography with silica gel and ethyl acetate/hexane gradients may be required.
Comparative Analysis of Methods
Yield and Scalability
Biosynthetic methods offer higher regioselectivity, with in planta yields of this compound reaching 0.8–1.2 mg/g fresh weight in elicited carnation cells. Chemical synthesis, while faster, struggles with yields above 50% due to purification losses.
Environmental and Economic Considerations
Enzymatic biosynthesis is sustainable but requires costly elicitors and bioreactor setups. Chemical synthesis relies on hazardous reagents like thionyl chloride, necessitating stringent safety protocols.
Research Advancements and Data
Q & A
Q. What are the established synthetic routes for N-benzoyl-4-hydroxyanthranilic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via acylation of anthranilic acid derivatives. For example, describes a protocol where anthranilic acid reacts with benzoyl chloride in pyridine at 0–2°C, followed by neutralization with sodium bicarbonate to yield 2-phenyl-4H-benzo[d][1,3]oxazin-4-one, a structurally related intermediate. Alternatively, uses a THF-triethylamine system for coupling anthranilic acid with 4-bromobenzoyl chloride, achieving an 80% yield after crystallization. Key factors include:
- Temperature control : Lower temperatures (e.g., 0–2°C) minimize side reactions like over-acylation .
- Solvent selection : Pyridine acts as both solvent and base, while THF-triethylamine systems facilitate efficient mixing and byproduct removal .
- Purification : Recrystallization from acetonitrile or ethanol ensures high purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
Methodological Answer: Structural validation relies on complementary spectroscopic methods:
- FT-IR : Look for characteristic peaks:
- N–H stretch at ~3317 cm⁻¹,
- C=O stretches at ~1689 cm⁻¹ (amide) and ~1661 cm⁻¹ (carboxylic acid) .
- ¹H-NMR : Key signals include a singlet at δ 12.2 ppm (carboxylic acid –OH) and a triplet at δ 8.7 ppm (amide N–H). Aromatic protons appear as multiplets between δ 7.2–8.1 ppm .
- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian 03 with 6-31G(d) basis sets) to resolve ambiguities .
Q. What are the natural sources and biological roles of this compound?
Methodological Answer: The compound is a phytoalexin identified in Dianthus caryophyllus (carnation) and Delphinium staphisagria . Its biosynthesis in plants involves:
- Enzymatic induction : Elicitors (e.g., fungal pathogens) upregulate N-benzoyltransferase activity, which catalyzes benzoylation of anthranilic acid derivatives .
- Defense function : Acts as an antimicrobial agent by disrupting pathogen membranes. Researchers can quantify its induction using enzyme activity assays (e.g., measuring benzoyltransferase activity in elicited cell cultures) .
Advanced Research Questions
Q. How do computational methods enhance the understanding of this compound’s physicochemical properties?
Methodological Answer: Density Functional Theory (DFT) calculations at the HF/6-31G(d) or B3LYP/6-31G+(d,p) levels provide insights into:
- Geometric parameters : Bond lengths and angles, validated against X-ray crystallography (if available) .
- Electronic properties : HOMO-LUMO gaps predict reactivity, while electrostatic potential maps identify nucleophilic/electrophilic sites .
- Vibrational spectra : Simulated IR frequencies help assign experimental peaks, especially in cases of overlapping signals .
Q. What strategies optimize the biosynthesis of this compound in plant cell cultures?
Methodological Answer: Elicitor-mediated induction is critical:
- Elicitor selection : Use fungal cell wall fragments (e.g., chitin) or methyl jasmonate to trigger defense pathways .
- Kinetic profiling : Monitor enzyme activity (e.g., phenylalanine ammonia-lyase and N-benzoyltransferase) over 6–24 hours post-elicitation. Activity peaks at ~6 hours for N-benzoyltransferase .
- Culture conditions : Maintain dark-grown cells to baseline stress levels, then apply elicitors under controlled pH and temperature .
Q. How do structural modifications of this compound influence its bioactivity?
Methodological Answer: Derivatization studies reveal structure-activity relationships (SAR):
- Substitution at the benzoyl group : Bromine or methyl groups at the 4-position alter antimicrobial potency. For example, N-(4-bromobenzoyl) analogs show enhanced activity against Gram-positive bacteria .
- Hydroxyl group methylation : Methylation of the 4-hydroxy group reduces solubility but increases membrane permeability .
- Synthetic protocols : Use anthranilic acid derivatives with substituted benzoyl chlorides (e.g., 4-nitro or 4-methoxy) to generate analogs .
Q. What analytical challenges arise in quantifying this compound in complex biological matrices?
Methodological Answer: Key challenges include:
- Matrix interference : Co-eluting phenolics in plant extracts require SPE cleanup (e.g., C18 cartridges) before HPLC .
- Detection limits : Use UPLC-MS/MS with MRM transitions (e.g., m/z 257→105 for quantification) for sensitivity down to ng/mL levels.
- Standardization : Isotope-labeled internal standards (e.g., ¹³C₆-N-benzoyl-4-hydroxyanthranilic acid) improve accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
